molecular formula C15H17N3O2 B1397289 Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate CAS No. 1220035-82-4

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate

Cat. No. B1397289
M. Wt: 271.31 g/mol
InChI Key: ZIJPIELRMVRZGE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate is a chemical compound with the molecular formula C15H17N3O2 . It is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .


Synthesis Analysis

The synthesis of Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate involves multiple steps. The starting material is 4-(methylamino)-3-nitrobenzoic acid (2). This compound is used to produce 4-(methylamino)-3-nitrobenzoyl chloride (3), which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (4). The title compound is prepared after the reduction of compound 4 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate is characterized by a benzene ring twisted by 63.29° with respect to the pyridine ring . In the crystal, molecules are linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs parallel to the ac plane .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate has a molecular weight of 271.31 . Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate has been studied in the context of synthesizing various chemical compounds. For example, it was used as a starting material in the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, showcasing a high yield and simple methodology suitable for industrial production (Qiao-yun, 2012).
  • Research has focused on the hydrogen-bonded supramolecular structures of derivatives of this compound, revealing complex molecular interactions in various dimensions, which can provide insights into molecular design (Portilla et al., 2007).

Optical and Nonlinear Properties

  • The compound has been investigated for its optical nonlinear properties. Two derived Schiff base compounds synthesized from ethyl-4-amino benzoate showed significant nonlinear refractive index values and optical limiting properties, suggesting their potential use in optical technologies (Abdullmajed et al., 2021).

Catalytic and Enzymatic Mimicry

  • Cadmium(II) complexes of derivatives of this compound have been used as mimics for organophosphate pesticide degrading enzymes and metallo-β-lactamases, showing potential in bioremediation and antibiotic resistance research (Daumann et al., 2012).

Pharmaceutical Research

  • A derivative of ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate, specifically Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate, was characterized as a β3-adrenoceptor agonist for the treatment of preterm labor, displaying high affinity and potency in various pharmacological assays (Croci et al., 2007).

properties

IUPAC Name

ethyl 3-amino-4-(pyridin-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-9,18H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPIELRMVRZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229957
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate

CAS RN

1220035-82-4
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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